molecular formula C9H14O B1148547 3,6-Heptadien-2-one, 4,6-dimethyl- (9CI) CAS No. 138846-10-3

3,6-Heptadien-2-one, 4,6-dimethyl- (9CI)

Cat. No.: B1148547
CAS No.: 138846-10-3
M. Wt: 138.20686
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

138846-10-3

Molecular Formula

C9H14O

Molecular Weight

138.20686

Synonyms

3,6-Heptadien-2-one, 4,6-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : 3,6-Heptadien-2-one, 4,6-dimethyl- (9CI)
  • CAS Registry Number : 138846-10-3
  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Structure: The compound features a conjugated dienone system (heptadien-2-one) with methyl substituents at positions 4 and 6 on the carbon chain. The 9CI designation indicates its inclusion in the Ninth Collective Index of chemical nomenclature for consistency in classification .

This α,β-unsaturated ketone is structurally notable for its conjugated diene system, which may influence its reactivity (e.g., in Diels-Alder reactions) and spectroscopic properties.

Comparison with Similar Compounds

The following table compares 3,6-Heptadien-2-one, 4,6-dimethyl- (9CI) with structurally analogous compounds based on molecular formula, substituent positions, and functional groups.

Compound Name (9CI) CAS Number Molecular Formula Substituents/Functional Groups Structural Differences Potential Applications
3,6-Heptadien-2-one, 4,6-dimethyl- 138846-10-3 C₉H₁₄O Methyl groups at C4 and C6; conjugated dienone Reference compound Likely intermediate or fragrance
5,6-Heptadien-2-one, 3-methylene- 42809-45-0 C₈H₁₀O Methylene group at C3; non-conjugated dienone Shorter carbon chain; lack of methyl groups Unspecified
3,5-Hexadien-2-one, 3,4-dimethyl- (E)- 89128-18-7 C₈H₁₂O Methyl groups at C3 and C4; (E)-stereochemistry Hexadienone backbone; stereospecificity Research chemical
6-Hepten-2-one, 5,6-dimethyl- (S)- 163960-35-8 C₉H₁₆O Methyl groups at C5 and C6; single double bond Saturated ketone; chiral center at C5 Flavor/fragrance additive
3,4-Dimethylcyclohex-3-ene-1-carbaldehyde 18022-66-7 C₉H₁₄O Cyclohexene ring; aldehyde functional group Cyclic structure; aldehyde vs. ketone Polymer precursor

Key Structural and Functional Differences:

Conjugation vs. Saturation: The target compound’s conjugated dienone system (3,6-Heptadien-2-one) contrasts with the single double bond in 6-Hepten-2-one, 5,6-dimethyl- (S)- . Conjugation enhances stability and reactivity in photochemical or cycloaddition reactions.

Substituent Positions :

  • Methyl groups at C4 and C6 (target compound) differ from the C5 and C6 methyl groups in 6-Hepten-2-one, 5,6-dimethyl- (S)- , which may alter steric effects and intermolecular interactions .

Limitations and Notes

  • Data Gaps : Physical properties (melting/boiling points), spectroscopic data (IR, NMR), and toxicity profiles are absent in the provided evidence.
  • Contradictions : Some entries (e.g., and ) list compounds with identical molecular formulas but divergent structures, highlighting the need for precise structural verification.

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